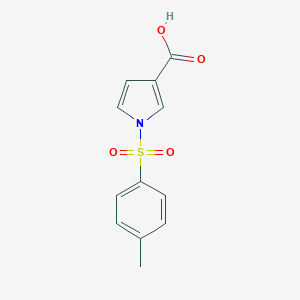

N-Tosyl-3-pyrrolecarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S/c1-9-2-4-11(5-3-9)18(16,17)13-7-6-10(8-13)12(14)15/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHPMGMXSFLPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369207 | |

| Record name | N-Tosyl-3-pyrrolecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106058-86-0 | |

| Record name | N-Tosyl-3-pyrrolecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylbenzenesulfonyl)-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"N-Tosyl-3-pyrrolecarboxylic Acid" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of N-Tosyl-3-pyrrolecarboxylic Acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrole scaffold in numerous biologically active compounds. This document details its physicochemical characteristics, provides a representative experimental protocol for its synthesis, and outlines its potential applications in drug development workflows.

Core Chemical Properties and Structure

This compound, a white crystalline solid, possesses a unique combination of a reactive carboxylic acid functionality and a tosyl-protected pyrrole ring. This substitution pattern makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₄S | [1][2] |

| Molecular Weight | 265.29 g/mol | [1][2] |

| Melting Point | 202-206 °C | [1] |

| Boiling Point | 501.8 ± 52.0 °C (at 760 mmHg) | [2] |

| Predicted pKa | 4.34 ± 0.10 | ChemAxon |

| Solubility | Good solubility in water.[1] Soluble in many polar organic solvents. | [1] |

| Appearance | White crystalline solid | [1] |

Structural Information

The structural details, including its formal name and key identifiers, are crucial for accurate documentation and database searches.

| Identifier | Value | Source |

| IUPAC Name | 1-(p-tolylsulfonyl)-1H-pyrrole-3-carboxylic acid | |

| CAS Number | 106058-86-0 | [2] |

| SMILES | Cc1ccc(cc1)S(=O)(=O)n2ccc(c2)C(=O)O | |

| InChI | InChI=1S/C12H11NO4S/c1-9-2-4-11(5-3-9)18(16,17)13-7-6-10(8-13)12(14)15/h2-8H,1H3,(H,14,15) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the tosylation of the nitrogen atom of 3-pyrrolecarboxylic acid. Below is a representative experimental protocol based on general procedures for N-tosylation of pyrroles.

Experimental Protocol: N-Tosylation of 3-Pyrrolecarboxylic Acid

Materials:

-

3-Pyrrolecarboxylic acid

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-pyrrolecarboxylic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization:

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the tosyl group's aromatic and methyl protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbons of the pyrrole ring, and the carbons of the tosyl group.[3]

-

IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700 cm⁻¹), and characteristic bands for the sulfonyl group (around 1350 and 1160 cm⁻¹).[4]

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.

Application in Drug Discovery Workflow

This compound serves as a valuable building block in the early stages of drug discovery. Its bifunctional nature allows for diverse chemical modifications, enabling the generation of libraries of novel compounds for biological screening.

The following diagram illustrates a logical workflow for the utilization of this compound in a drug discovery program targeting, for example, kinase inhibitors, a common application for pyrrole-containing scaffolds.

This workflow begins with the versatile starting material, this compound. Through amide coupling reactions with a diverse set of amines, a library of N-acylated pyrrole derivatives can be generated. Subsequent removal of the tosyl protecting group, if required for biological activity, yields the final compound library for biological screening.[5] Hits from this initial screen can then undergo lead optimization, involving structure-activity relationship (SAR) studies, to identify a preclinical candidate.

Synthesis and Deprotection Logical Relationship

The synthesis and subsequent deprotection of the N-Tosyl group are fundamental transformations in the utilization of this building block. The following diagram illustrates the logical flow of these key chemical steps.

This diagram outlines the key inputs for the N-tosylation reaction to yield the target compound. It also shows the subsequent deprotection step, a common transformation to unmask the pyrrole nitrogen for further derivatization or to reveal the final active compound. A general procedure for N-tosyl deprotection involves treating the compound with a base such as sodium hydroxide in a mixture of methanol and water.[5]

References

- 1. N-Tosyl-1H-pyrrole-3-carboxylic acid [chembk.com]

- 2. CAS 106058-86-0 | this compound - Synblock [synblock.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

N-Tosyl-3-pyrrolecarboxylic Acid: A Comprehensive Technical Guide

CAS Number: 106058-86-0

Chemical Formula: C₁₂H₁₁NO₄S

Molecular Weight: 265.29 g/mol [1][2]

This technical guide provides an in-depth overview of N-Tosyl-3-pyrrolecarboxylic acid, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Physicochemical Properties

This compound, also known as 1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylic acid, is a white crystalline solid.[1] It exhibits strong acidity and is soluble in water, forming a stable acidic solution.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₄S | [1][2] |

| Molecular Weight | 265.29 g/mol | [1][2] |

| Melting Point | 202-206 °C | [1] |

| Boiling Point | 501.8 ± 52.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.3219 g/cm³ (Rough Estimate) | [1] |

| Flash Point | 257.3 °C (Predicted) | [1] |

| Vapor Pressure | 6.86E-11 mmHg at 25°C (Predicted) | [1] |

| Refractive Index | 1.4950 (Estimate) | [1] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound involves the reaction of 3-pyrrolecarboxylic acid with p-toluenesulfonyl chloride.[1] While specific, detailed protocols are not widely published in peer-reviewed journals, a general procedure can be outlined based on common organic synthesis techniques and information from chemical suppliers.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Materials: 3-Pyrrolecarboxylic acid, p-toluenesulfonyl chloride, anhydrous dichloromethane (DCM), triethylamine (TEA), 1M hydrochloric acid (HCl), brine, anhydrous sodium sulfate (Na₂SO₄), ethanol, and deionized water.

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 3-pyrrolecarboxylic acid and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure this compound.

-

Spectroscopic Data (Predicted and General)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton (¹H) NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrrole H (positions 2, 4, 5) | 6.0 - 8.0 | m | 3H |

| Aromatic H (tosyl group) | 7.3 - 7.9 | m (AA'BB' system) | 4H |

| Methyl H (tosyl group) | ~2.4 | s | 3H |

| Carboxylic Acid H | 10.0 - 13.0 | br s | 1H |

| Carbon (¹³C) NMR | Predicted Chemical Shift (ppm) |

| Carboxylic Acid Carbonyl | 165 - 185 |

| Aromatic Carbons (tosyl group) | 125 - 145 |

| Pyrrole Carbons | 110 - 140 |

| Methyl Carbon (tosyl group) | ~21 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (carboxylic acid) | 2500 - 3300 (broad) |

| C=O (carboxylic acid) | 1680 - 1710 |

| S=O (sulfonyl group) | 1340 - 1380 and 1150 - 1190 |

| C-N (pyrrole ring) | 1250 - 1350 |

| Aromatic C-H | 3000 - 3100 |

Mass Spectrometry (MS)

The expected molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z 265, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the tosyl group (C₇H₇SO₂), or parts thereof.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. The tosyl group acts as a robust protecting group for the pyrrole nitrogen, allowing for selective modifications at other positions of the pyrrole ring.

Role as a Pharmaceutical Intermediate

The pyrrole nucleus is a common scaffold in many biologically active molecules. This compound can be utilized in the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor antagonists. The carboxylic acid functionality provides a handle for further chemical transformations, such as amide bond formation.

Use in Catalysis

As a strong acid, this compound has potential applications as an acid catalyst in various organic reactions, including esterifications, condensations, and cyclizations.[1]

Logical Relationship in Drug Development

Caption: The role of this compound in a drug discovery workflow.

Safety and Handling

This compound is a strong acid and should be handled with appropriate safety precautions. It is corrosive and can cause irritation to the eyes, skin, and respiratory system.[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

An In-depth Technical Guide to N-Tosyl-3-pyrrolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tosyl-3-pyrrolecarboxylic acid, a substituted pyrrole derivative, serves as a valuable intermediate in organic synthesis. Its structural features, particularly the presence of a reactive carboxylic acid group and a tosyl-protected nitrogen, make it a versatile building block for the synthesis of more complex molecules, including those with potential pharmacological activity. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a synthetic precursor.

Chemical Identity and Properties

The nomenclature and key identifiers for this compound are crucial for accurate scientific communication and procurement.

IUPAC Name: 1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid

Synonyms:

-

1-Tosyl-1H-pyrrole-3-carboxylic acid

-

1-(4-methylphenyl)sulfonylpyrrole-3-carboxylic acid

-

N-Tosyl-pyrrole-3-carboxylic acid

-

1-(p-toluenesulfonyl)-1H-pyrrole-3-carboxylic acid

-

1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3-carboxylic acid[1]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 106058-86-0 | [2] |

| Molecular Formula | C₁₂H₁₁NO₄S | [2] |

| Molecular Weight | 265.29 g/mol | |

| Melting Point | 202-206 °C | |

| Boiling Point | 360 °C (rough estimate) | |

| Flash Point | 257.3 °C | |

| Density | 1.3219 g/cm³ (rough estimate) | |

| pKa | 4.34 ± 0.10 (Predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from pyrrole. The first step involves the tosylation of pyrrole, followed by the introduction and subsequent oxidation of an acetyl group at the 3-position. A detailed experimental protocol for the conversion of 1-tosyl-3-acetylpyrrole to this compound via a haloform reaction is provided below.[3]

Experimental Protocol: Synthesis from 1-Tosyl-3-acetylpyrrole

Materials:

-

1-Tosyl-3-acetylpyrrole

-

Dioxane

-

Water

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (HCl) or other suitable acid for acidification

-

Ethanol

Procedure: [3]

-

Preparation of Sodium Hypobromite Solution:

-

Prepare a cold solution of sodium hypobromite by dissolving 5.25 g (0.13 mol) of sodium hydroxide in 45 ml of water.

-

To this solution, add 5.26 g (0.033 mol) of bromine and dilute with 30 ml of dioxane. Keep the solution cold.

-

-

Reaction Setup:

-

Dissolve 2.63 g (0.01 mol) of 1-tosyl-3-acetylpyrrole in 100 ml of dioxane.

-

Dilute the solution with 40 ml of water and cool the mixture in an ice bath to 0 °C.

-

-

Haloform Reaction:

-

To the cooled solution of 1-tosyl-3-acetylpyrrole, add the freshly prepared cold sodium hypobromite solution in a steady stream.

-

Maintain the reaction temperature below 10 °C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

-

Quenching and Work-up:

-

Destroy the excess sodium hypobromite by adding a solution of sodium sulfite until the yellow color of bromine/hypobromite disappears.

-

Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

Collect the precipitate by filtration.

-

-

Purification:

-

Recrystallize the crude product from an ethanol-water mixture to yield pure 1-tosyl-1H-pyrrole-3-carboxylic acid.

-

Synthesis Workflow Diagram

The logical flow of the synthesis from the acetyl intermediate is depicted below.

Role in Drug Discovery and Development

While this compound itself is not widely reported to possess direct biological activity, its derivatives are of significant interest in medicinal chemistry. The pyrrole-3-carboxylic acid scaffold is a key structural motif in a number of biologically active compounds. The tosyl group serves as a robust protecting group for the pyrrole nitrogen, allowing for selective modifications at other positions of the pyrrole ring and the carboxylic acid.

Derivatives of pyrrole-3-carboxylic acid have been investigated for a range of therapeutic applications, including as:

-

Anticancer agents: Certain pyrrole derivatives have shown potential as inhibitors of protein kinases, which are crucial targets in cancer therapy.[4]

-

Antibacterial agents: The pyrrole nucleus is a component of several natural and synthetic compounds with antibacterial properties.[5]

The general strategy for utilizing this compound in drug discovery involves its synthesis as a key intermediate, followed by further chemical transformations. These transformations can include amidation of the carboxylic acid group, substitution reactions on the pyrrole ring after potential removal of the tosyl group, and other modifications to generate a library of novel compounds for biological screening.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from the core intermediate to the development of potential drug candidates.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of organic and medicinal chemistry. Its well-defined synthesis and the versatility of its functional groups allow for the creation of diverse molecular architectures. While direct biological applications are not prominently reported, its role as a precursor to potentially bioactive molecules makes it a compound of high interest for researchers in drug discovery and development. The provided data and protocols in this guide serve as a valuable resource for scientists working with this compound.

References

- 1. syrris.com [syrris.com]

- 2. echemi.com [echemi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

Spectroscopic Profile of N-Tosyl-3-pyrrolecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-Tosyl-3-pyrrolecarboxylic Acid. Due to the limited availability of direct experimental spectra in public databases, this guide presents expected spectroscopic characteristics based on the known chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These values are estimations derived from the analysis of its functional groups and comparison with similar molecular structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic protons (ortho to -SO₂) |

| ~7.5 - 7.7 | Multiplet | 1H | Pyrrole proton |

| ~7.3 - 7.5 | Doublet | 2H | Aromatic protons (meta to -SO₂) |

| ~7.0 - 7.2 | Multiplet | 1H | Pyrrole proton |

| ~6.5 - 6.7 | Multiplet | 1H | Pyrrole proton |

| ~2.4 | Singlet | 3H | Methyl protons of tosyl group (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 175 | Carboxylic acid carbon (-COOH) |

| ~145 | Aromatic carbon (ipso- to -SO₂) |

| ~135 - 140 | Aromatic and Pyrrole carbons |

| ~130 | Aromatic carbons (ortho- to -SO₂) |

| ~127 | Aromatic carbons (meta- to -SO₂) |

| ~110 - 125 | Pyrrole carbons |

| ~21 | Methyl carbon of tosyl group (-CH₃) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid) |

| 1680-1710 | C=O | Stretching (Carboxylic acid) |

| 1595 | C=C | Stretching (Aromatic) |

| 1350 & 1160 | S=O | Asymmetric & Symmetric Stretching (Sulfonyl) |

| 1300-1000 | C-N, C-O | Stretching |

| 815, 670 | C-H | Bending (Aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion |

| 266.05 | [M+H]⁺ |

| 288.03 | [M+Na]⁺ |

| 220.06 | [M-COOH]⁺ |

| 155.02 | [SO₂C₇H₇]⁺ |

| 111.03 | [M-Ts]⁺ |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR , a standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically employed. A larger number of scans is required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for organic molecules (e.g., 0-200 ppm).

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectrum Acquisition (Thin Film Method):

-

Sample Preparation: Dissolve a small amount (1-5 mg) of this compound in a few drops of a volatile organic solvent (e.g., acetone or methanol).[1]

-

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[1]

-

Background Spectrum: Place an empty, clean salt plate in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Replace the empty plate with the sample-coated plate in the spectrometer's sample holder.

-

Data Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) Spectrum Acquisition:

-

Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.[2]

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of a modifier, such as formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode), may be added to enhance ionization.

-

Infusion: The diluted sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: A high voltage is applied to the ESI needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is processed to identify the molecular ion and any significant fragment ions.

References

Physical properties of "N-Tosyl-3-pyrrolecarboxylic Acid" (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of N-Tosyl-3-pyrrolecarboxylic Acid

This technical guide provides a comprehensive overview of the known physical properties of this compound, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Data

The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical processes. The quantitative data available for its key physical properties are summarized below.

Data Summary Table

| Property | Value | Source |

| Melting Point | 202-206 °C | [1][2] |

| Appearance | Brown solid | [2] |

| Molecular Formula | C₁₂H₁₁NO₄S | [1][2][3] |

| Molecular Weight | 265.29 g/mol | [1][3] |

Solubility Profile

This compound is described as a white crystalline solid with strong acidity and good solubility in water, forming a stable acid solution[1]. The presence of the carboxylic acid group suggests that its solubility is pH-dependent. It is expected to be more soluble in basic aqueous solutions due to the formation of the corresponding carboxylate salt[4].

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range[5].

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of about 3 mm[6]. The tube is then tapped gently to ensure the sample is tightly packed at the bottom[6][7].

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus[5].

-

Approximate Melting Point Determination: An initial rapid heating (e.g., 10-20°C per minute) is performed to determine an approximate melting range[5].

-

Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is then heated to a temperature approximately 10-15°C below the approximate melting point[5]. The heating rate is then slowed to about 1-2°C per minute to allow for thermal equilibrium[6].

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range[6][8].

Thermodynamic Solubility Determination

The shake-flask method is a standard procedure for determining the thermodynamic equilibrium solubility of a compound in a given solvent[9].

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation followed by filtration of the supernatant through a non-reactive filter (e.g., a 0.22 µm syringe filter)[9].

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Visualized Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.

Caption: Workflow for Determining Physical Properties.

References

The Ascendancy of N-Tosyl Pyrrole Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Immediate Release

A comprehensive technical guide detailing the discovery, history, synthesis, and biological significance of N-tosyl pyrrole derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of this important class of heterocyclic compounds, from their synthetic origins to their contemporary applications in medicinal chemistry.

The pyrrole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals. The strategic introduction of a tosyl (p-toluenesulfonyl) group onto the pyrrole nitrogen atom has proven to be a pivotal development in the field of organic synthesis and drug discovery. This modification not only serves as a robust protecting group, modulating the reactivity of the pyrrole ring, but also imparts unique electronic properties that can enhance the biological activity of the parent molecule. This guide traces the historical evolution of N-tosyl pyrrole chemistry, details key synthetic methodologies, and explores their impact on modern drug development, particularly in the realm of oncology.

A Historical Perspective: The Emergence of the Tosyl Group in Pyrrole Chemistry

The use of the tosyl group as a protecting group for amines gained prominence in the mid-20th century, offering a stable and reliable method to temporarily deactivate the nucleophilic nitrogen atom during synthetic transformations. Its application to pyrrole chemistry followed, providing a solution to the inherent instability and high reactivity of the pyrrole ring, which often complicated synthetic manipulations. While a definitive singular "discovery" of N-tosylpyrrole is not pinpointed in the literature, its use became increasingly prevalent as synthetic chemists sought to perform more complex functionalization of the pyrrole core. The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic substitution and prevents polymerization under acidic conditions, thereby facilitating a wider range of chemical transformations.

Key Synthetic Methodologies for N-Tosyl Pyrrole Derivatives

The synthesis of N-tosyl pyrrole derivatives can be achieved through several established methods, each offering distinct advantages in terms of substrate scope and reaction conditions.

Direct Tosylation of Pyrrole

The most straightforward approach involves the direct reaction of pyrrole with tosyl chloride (TsCl) in the presence of a base. This method is effective for the preparation of the parent N-tosylpyrrole.

Experimental Protocol: Synthesis of 1-Tosylpyrrole

-

Materials: Pyrrole, tosyl chloride, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

-

Procedure: To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere, a solution of pyrrole (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C. The mixture is stirred at room temperature for 30 minutes. A solution of tosyl chloride (1.1 equivalents) in anhydrous THF is then added, and the reaction is stirred for an additional 3 hours at room temperature. The reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/water) to afford 1-tosylpyrrole.[1]

-

Expected Yield: High yields, often exceeding 90%, are reported for this procedure.[1]

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical and versatile method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia. To synthesize N-tosyl pyrroles, p-toluenesulfonamide can be used as the amine source.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted N-Tosylpyrrole

-

Materials: 1,4-dicarbonyl compound (e.g., 2,5-hexanedione), p-toluenesulfonamide, and an acid catalyst (e.g., acetic acid or a Lewis acid).

-

Procedure: A mixture of the 1,4-dicarbonyl compound (1.0 equivalent) and p-toluenesulfonamide (1.1 equivalents) is heated in a suitable solvent, such as acetic acid, or under solvent-free conditions. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction mixture is cooled and the product is isolated by extraction and purified by column chromatography or recrystallization.

-

General Workflow:

Caption: General experimental workflow for the Paal-Knorr synthesis of N-tosyl pyrroles.

Clauson-Kaas Synthesis

The Clauson-Kaas synthesis offers an alternative route to N-substituted pyrroles, starting from 2,5-dimethoxytetrahydrofuran and a primary amine. Similar to the Paal-Knorr synthesis, p-toluenesulfonamide can be employed to generate N-tosyl pyrroles.

Experimental Protocol: Clauson-Kaas Synthesis of N-Tosylpyrrole

-

Materials: 2,5-dimethoxytetrahydrofuran, p-toluenesulfonamide, and a solvent (e.g., acetic acid or water).

-

Procedure: A solution of 2,5-dimethoxytetrahydrofuran (1.0 equivalent) and p-toluenesulfonamide (1.1 equivalents) in acetic acid is heated to reflux. The reaction progress is monitored by TLC. After completion, the mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization. Microwave-assisted protocols have been developed to significantly shorten the reaction times.

-

General Workflow:

Caption: General experimental workflow for the Clauson-Kaas synthesis of N-tosylpyrrole.

Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a powerful tool for the synthesis of polysubstituted pyrroles, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. This [3+2] cycloaddition reaction between TosMIC and an electron-deficient alkene provides a versatile route to a wide array of pyrrole derivatives.

Experimental Protocol: Van Leusen Synthesis of a Substituted Pyrrole

-

Materials: Tosylmethyl isocyanide (TosMIC), an electron-deficient alkene (e.g., an α,β-unsaturated ketone or ester), a base (e.g., sodium hydride or potassium tert-butoxide), and a solvent (e.g., a mixture of ether and DMSO).

-

Procedure: To a solution of the electron-deficient alkene in a suitable solvent system, the base is added, followed by the addition of TosMIC at a controlled temperature. The reaction mixture is stirred until completion, as indicated by TLC. The reaction is then quenched, and the product is isolated through extraction and purified by column chromatography.

-

Reaction Yields:

| Entry | Electron-Deficient Alkene | Base | Solvent | Yield (%) |

| 1 | Chalcone | NaH | Ether/DMSO | 70-85 |

| 2 | Cinnamate Ester | t-BuOK | THF | 65-80 |

| 3 | Acrylonitrile | NaH | Ether/DMSO | 50-70 |

N-Tosyl Pyrrole Derivatives in Medicinal Chemistry: Targeting Cancer Signaling Pathways

N-tosyl pyrrole derivatives have emerged as a privileged scaffold in the development of novel therapeutic agents, particularly in oncology. Their ability to interact with various biological targets has led to the discovery of potent inhibitors of key signaling pathways implicated in cancer progression.

Tubulin Polymerization Inhibitors

A significant area of research has focused on 3-aroyl-1-arylpyrroles (ARAPs) and their derivatives as potent inhibitors of tubulin polymerization.[2] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Quantitative Data: Anticancer Activity of ARAP Derivatives

| Compound | Cell Line | IC50 (µM) |

| ARAP 22 | NCI-ADR-RES (P-glycoprotein-overexpressing) | 0.015 |

| ARAP 27 | Medulloblastoma D283 | 0.020 |

| Compound 7 | A549 (Lung Cancer) | 0.8 |

Experimental Protocol: Tubulin Polymerization Inhibition Assay

-

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in absorbance (turbidity) at 340 nm.

-

Procedure: Purified tubulin is incubated in a polymerization buffer at 37 °C in the presence and absence of the test compound. The absorbance at 340 nm is measured over time using a spectrophotometer. The inhibitory activity of the compound is determined by the reduction in the rate and extent of tubulin polymerization compared to the control.

-

Data Analysis: The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is calculated from the dose-response curve.

Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Certain N-tosyl pyrrole derivatives have been shown to inhibit this pathway, offering a promising therapeutic strategy.[3]

The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a downstream signaling cascade, leading to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival. N-tosyl pyrrole derivatives can interfere with this pathway at various points, including the function of SMO or downstream components.

References

The Pivotal Role of the Tosyl Group in Pyrrole Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tosyl (p-toluenesulfonyl) group is a powerful and versatile tool in the repertoire of synthetic organic chemists, particularly in the realm of pyrrole chemistry. Its introduction onto the pyrrole nitrogen dramatically alters the electron density, reactivity, and regioselectivity of the pyrrole ring, transforming it from a highly reactive, acid-sensitive heterocycle into a more manageable and selectively functionalizable building block. This technical guide provides a comprehensive overview of the multifaceted role of the tosyl group in pyrrole chemistry, detailing its function as a protecting group, its influence on the pyrrole's chemical and physical properties, and its utility as a directing and leaving group in various synthetic transformations. This guide includes a compilation of quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms and workflows to facilitate a deeper understanding and practical application of this indispensable chemical entity in research, and drug development.

Introduction: The Significance of the Tosyl Group in Pyrrole Chemistry

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active natural products, pharmaceuticals, and functional materials.[1] However, the high electron density of the pyrrole ring makes it susceptible to polymerization under acidic conditions and leads to a general lack of regioselectivity in electrophilic substitution reactions, which typically occur at the more reactive C2 and C5 positions.[2]

The introduction of an electron-withdrawing tosyl group onto the pyrrole nitrogen atom effectively mitigates these challenges. The tosyl group serves as a robust protecting group, diminishing the electron density of the pyrrole ring and thereby increasing its stability towards acidic reagents and electrophiles.[3] This deactivation, however, is nuanced; it allows for the selective functionalization of the pyrrole ring, often directing electrophilic attack to the C3 position, a feat that is difficult to achieve with unprotected pyrrole.[4] Furthermore, the tosyl group can act as a leaving group in certain reactions, most notably in the Van Leusen pyrrole synthesis, enabling the construction of the pyrrole ring itself. This guide will delve into these critical roles, providing the necessary technical details for the effective utilization of N-tosylpyrrole in synthesis.

Physicochemical Properties of N-Tosylpyrrole

The attachment of the tosyl group to the pyrrole nitrogen significantly modifies its physical and chemical properties. N-Tosylpyrrole is a stable, white crystalline solid with a melting point in the range of 99-102°C.[3] Its properties are summarized in the table below, with a comparison to unsubstituted pyrrole where relevant.

| Property | N-Tosylpyrrole | Pyrrole | Reference(s) |

| Molecular Formula | C₁₁H₁₁NO₂S | C₄H₅N | [5][6] |

| Molecular Weight | 221.28 g/mol | 67.09 g/mol | [5][6] |

| Appearance | White crystalline solid | Colorless volatile liquid | [3][6] |

| Melting Point | 99-102 °C | -23 °C | [3][6] |

| Boiling Point | 377.3±35.0 °C (Predicted) | 129-131 °C | [6][7] |

| Solubility | Sparingly soluble in chloroform and methanol | Soluble in alcohol, ether, dilute acids | [3][6] |

| pKa (of conjugate acid) | -8.34±0.70 (Predicted) | -3.8 | [6][7] |

| pKa (N-H acidity) | N/A | 17.5 | [6] |

The Tosyl Group as a Protecting and Directing Group

The primary role of the tosyl group in pyrrole chemistry is to serve as a protecting group for the nitrogen atom. This protection has profound consequences on the reactivity and regioselectivity of the pyrrole ring.

Deactivation and Stabilization

The electron-withdrawing nature of the sulfonyl group significantly reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and polymerization in the presence of acids. This deactivation is crucial for performing a wide range of chemical transformations on the pyrrole core that would be incompatible with the unprotected ring.

Regiochemical Control in Electrophilic Substitution

While deactivating the ring overall, the tosyl group alters the regioselectivity of electrophilic substitution reactions. In unprotected pyrrole, electrophilic attack occurs predominantly at the C2 and C5 positions due to the higher stability of the resulting cationic intermediate. In contrast, N-tosylpyrrole often favors substitution at the C3 position, particularly in Friedel-Crafts reactions. This shift in regioselectivity is attributed to a combination of steric hindrance at the C2/C5 positions by the bulky tosyl group and the electronic influence of the sulfonyl moiety.

Logical Relationship of Factors Influencing Regioselectivity:

Caption: Factors influencing the regioselectivity of electrophilic substitution on N-tosylpyrrole.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of N-tosylpyrrole, its deprotection, and a key electrophilic substitution reaction.

Synthesis of 1-Tosylpyrrole

Method A: Using Sodium Hydride

-

Materials: Pyrrole, sodium hydride (60% dispersion in mineral oil), p-toluenesulfonyl chloride (TsCl), tetrahydrofuran (THF, anhydrous), water, anhydrous sodium sulfate.

-

Procedure:

-

To a suspension of sodium hydride (3.13 g) in anhydrous THF (20 mL) under a nitrogen atmosphere, a solution of pyrrole (5.00 g) in THF (20 mL) is added dropwise.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

A solution of p-toluenesulfonyl chloride (14.2 g) in THF (20 mL) is then added, and stirring is continued for 3 hours at room temperature.

-

After completion of the reaction (monitored by TLC), water is carefully added to quench the excess sodium hydride.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is recrystallized from a mixture of methanol and water to afford 1-tosyl-1H-pyrrole.

-

-

Yield: 99%[7]

Method B: Using Potassium Hydroxide

-

Materials: Pyrrole, potassium hydroxide (KOH), p-toluenesulfonyl chloride (TsCl), tetrahydrofuran (THF), diethyl ether, water.

-

Procedure:

-

A solution of pyrrole, potassium hydroxide, and tosyl chloride in THF is heated for four hours.

-

After cooling, the reaction mixture is subjected to a simple ether/water extractive workup.

-

The organic layer is collected, dried, and concentrated.

-

Recrystallization from methanol affords N-tosylpyrrole in excellent yields.[8]

-

Deprotection of 1-Tosylpyrrole

Method A: Using Sodium Hydroxide

-

Materials: N-Tosylpyrrole, sodium hydroxide (NaOH) pellets, methanol (MeOH), water, ethyl acetate (EtOAc), brine.

-

Procedure:

-

To a solution of N-tosylpyrrole in a 9:1 mixture of MeOH/H₂O (0.81 M), crushed NaOH pellets (3 equivalents) are added.

-

The mixture is stirred overnight at ambient temperature.

-

EtOAc is added, and the phases are separated.

-

The aqueous phase is extracted with EtOAc.

-

The combined organic extracts are washed with brine, dried over MgSO₄, and filtered.

-

The filtrate is evaporated to dryness to obtain the deprotected pyrrole.[4]

-

Method B: Using Magnesium in Methanol

-

Materials: N-Tosylpyrrole, magnesium (Mg) turnings, methanol (MeOH, anhydrous).

-

Procedure:

-

To a solution of N-tosylpyrrole in anhydrous methanol, magnesium turnings are added.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield pyrrole.[9]

-

Friedel-Crafts Acylation of 1-Tosylpyrrole

-

Materials: 1-Tosylpyrrole, acyl chloride (e.g., 1-naphthoyl chloride), aluminum chloride (AlCl₃), 1,2-dichloroethane (anhydrous), D₂O (for mechanistic studies).

-

Procedure:

-

To a solution of 1-tosylpyrrole in anhydrous 1,2-dichloroethane at 0 °C, 1.5 equivalents of AlCl₃ are added, and the mixture is stirred for 30 minutes.

-

The acyl chloride (1.18 equivalents) is then added, and the reaction is allowed to proceed.

-

The reaction is quenched by pouring it into a mixture of ice and concentrated HCl.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution, dried over anhydrous MgSO₄, and concentrated.

-

The product, predominantly the 3-acyl derivative, can be purified by column chromatography.[10]

-

The Tosyl Group in Pyrrole Synthesis: The Van Leusen Reaction

The tosyl group is not only a protecting and directing group but also a key player in the construction of the pyrrole ring itself via the Van Leusen pyrrole synthesis. This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene.

Reaction Mechanism of the Van Leusen Pyrrole Synthesis:

Caption: Mechanism of the Van Leusen pyrrole synthesis.

In this reaction, the tosyl group serves two critical functions: it acidifies the α-proton of the isocyanide, facilitating carbanion formation, and it acts as an excellent leaving group in the final aromatization step to form the pyrrole ring.[11]

Applications in Drug Development and Organic Synthesis

The ability to selectively functionalize the pyrrole ring using a tosyl protecting group has made N-tosylpyrrole a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals.

Synthesis of Substituted Pyrroles

N-Tosylpyrrole serves as a versatile starting material for the synthesis of 2-, 3-, and 2,5-disubstituted pyrroles through a variety of reactions, including:

-

Metalation: Directed ortho-metalation (DoM) of N-tosylpyrrole allows for the introduction of substituents at the C2 position.

-

Cross-Coupling Reactions: N-Tosylpyrrole derivatives can participate in Suzuki-Miyaura and other cross-coupling reactions to form C-C bonds.[3]

-

Halogenation: Regioselective halogenation of N-tosylpyrrole provides precursors for further functionalization.

Experimental Workflow for the Synthesis of 3-Substituted Pyrroles:

Caption: General workflow for the synthesis of 3-substituted pyrroles.

Role in Pharmaceutical Synthesis

Pyrrole-containing compounds are prevalent in pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and cholesterol-lowering effects.[12] While the direct use of N-tosylpyrrole in the final structure of a drug is uncommon due to the tosyl group typically being removed, its role as a key intermediate is significant. For instance, the synthesis of Atorvastatin (Lipitor), a blockbuster cholesterol-lowering drug, involves the construction of a polysubstituted pyrrole core, a process where protecting group strategies are essential. The principles of regioselective functionalization enabled by N-protection are central to the synthesis of such complex pyrrole-containing drugs.

Conclusion

The tosyl group is an indispensable tool in pyrrole chemistry, offering solutions to the inherent challenges of reactivity and lack of regioselectivity associated with the unprotected pyrrole ring. Its ability to function as a robust protecting group, a regiochemical director, and a leaving group provides chemists with a versatile platform for the synthesis of a wide array of substituted pyrroles. The detailed understanding of its influence on the physicochemical properties and reactivity of the pyrrole nucleus, as outlined in this guide, is crucial for the rational design of synthetic routes towards complex molecules, including novel therapeutic agents. The experimental protocols and mechanistic visualizations provided herein serve as a practical resource for researchers aiming to harness the full potential of the tosyl group in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 1-Tosylpyrrole|Chemical Reagent for Research [benchchem.com]

- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Tosylpyrrole | C11H11NO2S | CID 640087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

N-Tosyl-3-pyrrolecarboxylic Acid: A Versatile Building Block for Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Tosyl-3-pyrrolecarboxylic acid is a versatile heterocyclic organic compound that has garnered significant attention as a valuable building block in synthetic chemistry. Its unique structural features, including a reactive pyrrole core, an electron-withdrawing tosyl protecting group, and a carboxylic acid moiety, make it a strategic starting material for the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

This compound is a white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 106058-86-0 | [2] |

| Molecular Formula | C₁₂H₁₁NO₄S | [2] |

| Molecular Weight | 265.29 g/mol | [2] |

| Melting Point | 202-206 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Purity | Typically >98% | [2] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the N-tosylation of pyrrole-3-carboxylic acid. This reaction protects the pyrrole nitrogen, enhancing the stability of the ring and modulating its reactivity for subsequent functionalization.

Diagram 1: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrrole-3-carboxylic acid

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydride (NaH) or an appropriate base

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve pyrrole-3-carboxylic acid in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 15-20 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a white solid.

Note: This is a generalized procedure and optimization of reaction conditions, including the choice of base and solvent, may be necessary to achieve high yields and purity.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid will typically show a characteristic broad singlet for the acidic proton of the carboxyl group at a downfield chemical shift, often above 10 ppm.[3] The protons on the pyrrole ring will appear as distinct signals, and the protons of the tosyl group will be visible in the aromatic region, along with a singlet for the methyl group around 2.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carboxyl carbon in the range of 165-185 ppm.[3] The carbons of the pyrrole ring and the tosyl group will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[4] A strong carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm⁻¹.[4] The presence of the sulfonyl group (SO₂) from the tosyl moiety will result in strong stretching vibrations typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Applications as a Synthetic Building Block

The utility of this compound lies in the diverse reactivity of its functional groups. The tosyl group serves as an excellent protecting group for the pyrrole nitrogen, which can be removed under specific conditions. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a handle for further molecular elaboration. The pyrrole ring itself can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the tosyl and carboxyl groups deactivates the ring compared to unsubstituted pyrrole.

Diagram 2: Reactivity of this compound

Caption: Key chemical transformations of this compound.

Role in Medicinal Chemistry

Pyrrole-containing compounds are ubiquitous in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities.[5] While specific examples of drug candidates synthesized directly from this compound are not detailed in the provided search results, the general importance of substituted pyrrole carboxylic acids as precursors is well-established. For instance, complex pyrrole-based structures are found in drugs like Atorvastatin. The synthesis of such complex molecules often relies on the strategic use of pre-functionalized pyrrole building blocks.

The N-tosyl group can direct the regioselectivity of further reactions on the pyrrole ring. For example, Friedel-Crafts acylation of N-tosyl pyrrole often proceeds with high selectivity for the 3-position.[6] This directing effect, combined with the versatility of the carboxylic acid group, makes this compound a valuable intermediate for creating libraries of substituted pyrroles for drug screening and lead optimization.

Experimental Protocol: General N-Tosyl Deprotection

A general procedure for the removal of the N-tosyl group from a pyrrole derivative is provided below.[5]

Materials:

-

N-Tosyl pyrrole derivative

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-Tosyl pyrrole product in a mixture of methanol and water (e.g., 9:1 v/v).[5]

-

Add crushed sodium hydroxide pellets (3 equivalents).[5]

-

Stir the mixture overnight at ambient temperature.[5]

-

Add ethyl acetate to the reaction mixture and separate the phases.[5]

-

Extract the aqueous phase with ethyl acetate.[5]

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Filter the mixture and evaporate the solvent to obtain the deprotected pyrrole.[5]

Conclusion

This compound is a strategically important synthetic building block that offers a stable and versatile platform for the construction of more complex pyrrole-containing molecules. Its synthesis from readily available starting materials and the orthogonal reactivity of its functional groups make it a valuable tool for organic chemists, particularly those working in the field of drug discovery. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers looking to incorporate this versatile compound into their synthetic strategies. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is a promising area for future research.

References

Methodological & Application

Application Notes and Protocols: N-Tosyl-3-pyrrolecarboxylic Acid as a Versatile Building Block for Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Tosyl-3-pyrrolecarboxylic Acid and related N-tosyl pyrrole derivatives in the synthesis of diverse heterocyclic compounds. While not a catalyst itself, this compound serves as a valuable precursor and building block in various catalyzed and base-mediated reactions. The N-tosyl group functions as a robust protecting group for the pyrrole nitrogen, enhancing the stability of the pyrrole ring and directing the regioselectivity of subsequent transformations.

This document offers detailed experimental protocols for the preparation of this compound and its application in the synthesis of substituted pyrroles and tropinone frameworks. Quantitative data from representative reactions are summarized in tables for easy comparison, and reaction workflows are visualized using diagrams.

Synthesis of this compound

The preparation of this compound is a crucial first step for its use in further synthetic applications. A common method involves the tosylation of 3-pyrrolecarboxylic acid.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound involves the reaction of 3-pyrrolecarboxylic acid with p-toluenesulfonyl chloride.

Materials:

-

3-Pyrrolecarboxylic acid

-

p-Toluenesulfonyl chloride (TsCl)

-

Organic solvent (e.g., methylene chloride, xylene)

-

Base (e.g., triethylamine, pyridine)

-

Phosphorus trichloride (optional, for activation)

Procedure:

-

In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-pyrrolecarboxylic acid in the chosen organic solvent.

-

Add the base to the solution and stir.

-

In a separate flask, prepare a solution of p-toluenesulfonyl chloride in the same organic solvent.

-

Slowly add the p-toluenesulfonyl chloride solution to the 3-pyrrolecarboxylic acid solution at a low temperature (e.g., 0 °C).

-

Allow the reaction mixture to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by filtration, crystallization, or column chromatography to yield this compound.

Application in the Synthesis of Substituted Pyrroles via the Van Leusen Reaction

While this compound itself is not directly used in the Van Leusen reaction, the related and commercially available reagent, tosylmethyl isocyanide (TosMIC), is a cornerstone of this powerful pyrrole synthesis methodology. The reaction involves a [3+2] cycloaddition between TosMIC and an electron-deficient alkene to produce a variety of substituted pyrroles. This method is highly valued for its operational simplicity and the wide availability of starting materials.

The general mechanism involves the base-mediated deprotonation of TosMIC to form a nucleophilic carbanion. This is followed by a Michael addition to an electron-deficient alkene, intramolecular cyclization, and subsequent elimination of the tosyl group to afford the aromatic pyrrole ring.

Van Leusen Reaction Workflow

Caption: Van Leusen reaction workflow for pyrrole synthesis.

Quantitative Data for the Van Leusen Pyrrole Synthesis

The following table summarizes the reaction of various electron-deficient alkenes with TosMIC to yield 3,4-disubstituted pyrroles.

| Entry | Electron-Deficient Alkene (Substituents) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Chalcone (R1=Ph, R2=Ph) | NaH | DMSO/Et2O | 24 | 60 |

| 2 | Cinnamate (R1=Ph, R2=OEt) | NaH | DMSO/Et2O | 24 | - |

| 3 | Acrylonitrile (R1=H, R2=CN) | NaH | DMSO/Et2O | 24 | - |

| 4 | Nitro-styrene (R1=Ph, R2=NO2) | NaH | DMSO/Et2O | 24 | - |

| 5 | (E)-3-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-1-phenylprop-2-en-1-one | NaH | DMSO/Et2O | - | 60 |

| 6 | (E)-1-(4-bromophenyl)-3-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)prop-2-en-1-one | NaH | DMSO/Et2O | - | 58 |

| 7 | (E)-1-([1,1'-biphenyl]-4-yl)-3-(6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)prop-2-en-1-one | NaH | DMSO/Et2O | - | 55 |

Experimental Protocol: Synthesis of 3-Aroyl-4-heteroarylpyrroles

Materials:

-

Heteroaryl chalcone derivative (1 mmol)

-

Tosylmethyl isocyanide (TosMIC) (1 mmol)

-

Sodium hydride (NaH) (50 mg)

-

Anhydrous diethyl ether (Et2O) (20 mL)

-

Anhydrous dimethyl sulfoxide (DMSO) (1.5 mL)

Procedure:

-

To a suspension of NaH in Et2O, add a solution of the heteroaryl chalcone and TosMIC in DMSO dropwise at room temperature under an argon atmosphere.

-

Stir the reaction mixture and monitor its progress by TLC.

-

After completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain the desired 3-aroyl-4-heteroarylpyrrole.

Application in the Synthesis of Tropinone Derivatives via [4+3] Cycloaddition

N-tosyl and N-nosyl protected pyrroles are effective four-carbon building blocks in [4+3] cycloaddition reactions with oxyallyl cations to construct the tropane skeleton, which is a core structure in many biologically active alkaloids. The electron-withdrawing N-sulfonyl group enhances the reactivity of the pyrrole ring in this cycloaddition.

The reaction is typically catalyzed by a Lewis acid or a Brønsted acid, which facilitates the in situ generation of the oxyallyl cation from a suitable precursor, such as a 2-(silyloxy)acrolein derivative.

[4+3] Cycloaddition Workflow for Tropinone Synthesis

Caption: [4+3] Cycloaddition of N-nosyl pyrrole for tropinone synthesis.

Quantitative Data for the [4+3] Cycloaddition of N-Nosyl Pyrroles

The following table presents data for the acid-catalyzed [4+3] cycloaddition of various 2-substituted N-nosyl pyrroles with a 2-(silyloxy)acrolein derivative.

| Entry | N-Nosyl Pyrrole (Substituent at C2) | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | H | Tf2NH | CH2Cl2 | 1 | 95 |

| 2 | Me | Cu(OTf)2 | CH3NO2 | 24 | 85 |

| 3 | Ph | Cu(OTf)2 | CH3NO2 | 24 | 92 |

| 4 | CO2Me | Sc(OTf)3 | CH3NO2 | 48 | 78 |

| 5 | Br | Cu(OTf)2 | CH3NO2 | 24 | 88 |

Experimental Protocol: Synthesis of Tropinone Derivatives

Materials:

-

N-Nosyl pyrrole derivative (1 equiv)

-

2-(tert-butyldimethylsilyloxy)acrolein (1.2 equiv)

-

Lewis acid catalyst (e.g., Cu(OTf)2, Sc(OTf)3) or Brønsted acid (Tf2NH) (10 mol%)

-

Anhydrous solvent (e.g., nitromethane, dichloromethane)

Procedure:

-

To a solution of the N-nosyl pyrrole derivative in the anhydrous solvent, add the 2-(tert-butyldimethylsilyloxy)acrolein.

-

Add the catalyst to the mixture at the specified reaction temperature (e.g., room temperature or 0 °C).

-

Stir the reaction under a nitrogen atmosphere and monitor by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the tropinone derivative.

Deprotection of the N-Tosyl Group

The final step in many synthetic sequences involving N-tosyl pyrroles is the removal of the tosyl protecting group to yield the free N-H heterocycle. This is typically achieved under basic conditions.

Experimental Protocol: N-Tosyl Deprotection

Materials:

-

N-Tosyl pyrrole derivative

-

Sodium hydroxide (NaOH) pellets (3 equiv)

-

Methanol (MeOH)

-

Water (H2O)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the N-Tosyl pyrrole product in a 9:1 mixture of MeOH/H2O.

-

Add crushed NaOH pellets to the solution.

-

Stir the mixture overnight at ambient temperature.

-

Add EtOAc and separate the phases.

-

Extract the aqueous phase with EtOAc.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

-

Filter and evaporate the solvent to obtain the analytically pure deprotected pyrrole.

Disclaimer: The protocols and data presented are based on published literature. These are intended for informational purposes for qualified researchers and should be adapted and optimized as necessary for specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.

Application Notes and Protocols: N-Tosyl-3-pyrrolecarboxylic Acid in Multi-Component Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tosyl-3-pyrrolecarboxylic acid is a versatile heterocyclic compound with potential applications in organic synthesis. Its structure, featuring a protected pyrrole ring and a carboxylic acid moiety, makes it an intriguing candidate for participation in multi-component reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. This document provides a detailed overview of the potential applications of this compound in MCRs, along with representative protocols and data presentation.

Note on Current Research: While this compound is known as an organic compound and its synthesis has been described, a comprehensive search of scientific literature did not yield specific examples of its direct use as a carboxylic acid component in Passerini, Ugi, or Gewald multi-component reactions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27] The protocols and data presented herein are based on analogous reactions with structurally similar N-protected heterocyclic carboxylic acids and serve as a guide for future research and application development.

Theoretical Application in Ugi Four-Component Reaction (U-4CR)